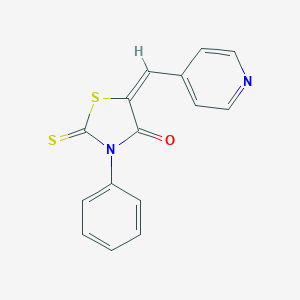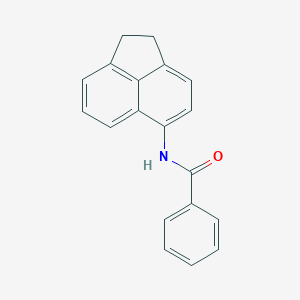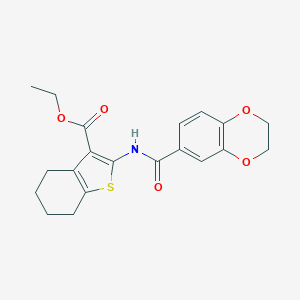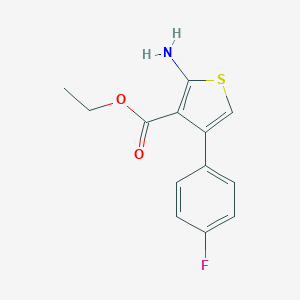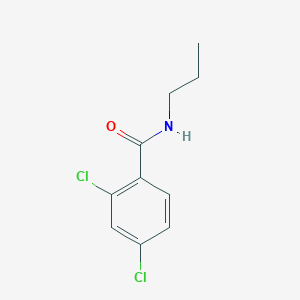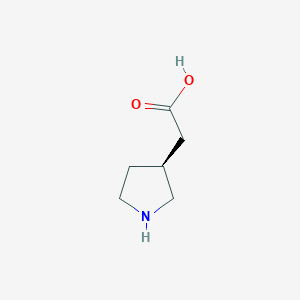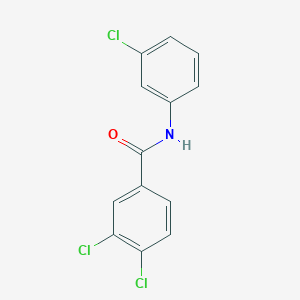
4-(Benzyloxy)-2-bromo-5-ethoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzyloxy)-2-bromo-5-ethoxybenzaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of benzaldehyde and has been synthesized using different methods. The purpose of
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-2-bromo-5-ethoxybenzaldehyde is not well understood. However, studies have shown that it has the potential to act as an inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter in the brain. Inhibition of these enzymes can lead to increased levels of acetylcholine, which can improve cognitive function.
Biochemical and Physiological Effects
Studies have shown that 4-(Benzyloxy)-2-bromo-5-ethoxybenzaldehyde has potential biochemical and physiological effects. It has been reported to exhibit antioxidant activity, which can protect cells from oxidative damage. Additionally, it has been shown to have anti-inflammatory effects, which can reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(Benzyloxy)-2-bromo-5-ethoxybenzaldehyde in lab experiments is its ease of synthesis. This compound can be synthesized using simple and readily available reagents. Additionally, it has been reported to be stable under a wide range of conditions, making it suitable for various experiments. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of 4-(Benzyloxy)-2-bromo-5-ethoxybenzaldehyde can be toxic to cells.
Future Directions
For research on 4-(Benzyloxy)-2-bromo-5-ethoxybenzaldehyde include exploring its potential as an Alzheimer's disease treatment and the synthesis of other benzaldehyde derivatives.
Synthesis Methods
The synthesis of 4-(Benzyloxy)-2-bromo-5-ethoxybenzaldehyde can be achieved through different methods. One of the most common methods is the reaction between 2-bromo-5-ethoxybenzaldehyde and benzyl alcohol using a catalytic amount of p-toluenesulfonic acid in toluene. This method has been reported to yield the desired product in good to excellent yields. Other methods include the reaction between 2-bromo-5-ethoxybenzaldehyde and benzyl chloride using a base such as potassium carbonate or sodium hydroxide.
Scientific Research Applications
4-(Benzyloxy)-2-bromo-5-ethoxybenzaldehyde has been the subject of several scientific studies due to its potential applications in various fields. One of the primary applications of this compound is in the synthesis of other organic compounds. It has been reported to be an excellent starting material for the synthesis of other benzaldehyde derivatives.
properties
CAS RN |
6071-15-4 |
|---|---|
Product Name |
4-(Benzyloxy)-2-bromo-5-ethoxybenzaldehyde |
Molecular Formula |
C16H15BrO3 |
Molecular Weight |
335.19 g/mol |
IUPAC Name |
2-bromo-5-ethoxy-4-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C16H15BrO3/c1-2-19-15-8-13(10-18)14(17)9-16(15)20-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3 |
InChI Key |
HVGMDKGPKDVBGS-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C=O)Br)OCC2=CC=CC=C2 |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=O)Br)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



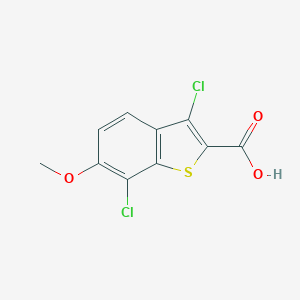
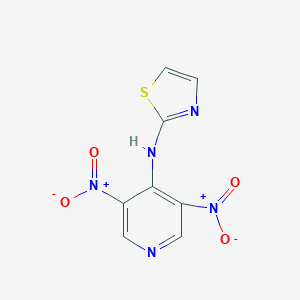
![1-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B187210.png)

